molecular formula C21H25N3O3 B2560427 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(1-phenylethyl)acetamide CAS No. 1257550-49-4

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2560427
CAS RN: 1257550-49-4
M. Wt: 367.449
InChI Key: OEISQHBQCYTZIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .


Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reactants, products, and conditions for each reaction .


Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Overview: Researchers have utilized this compound in synthetic chemistry due to its versatile reactivity.

Applications:

Computational Chemistry

Overview: Computational studies explore the compound’s electronic structure, reactivity, and interactions.

Applications:

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a discussion of how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-27-19-11-9-18(10-12-19)24-14-13-23(21(24)26)15-20(25)22-16(2)17-7-5-4-6-8-17/h4-12,16H,3,13-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEISQHBQCYTZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide

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